molecular formula C22H38O2Si B102030 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- CAS No. 18880-43-8

5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-

Cat. No. B102030
CAS RN: 18880-43-8
M. Wt: 362.6 g/mol
InChI Key: YNHGEJGZDSFBFR-AWZNDACSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has gained attention in scientific research due to its potential use in various applications. This compound is also known as TMS, or 17beta-trimethylsilyloxy-5alpha-androstane-3-one. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in

Mechanism of Action

5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- binds to androgen receptors in the body, which leads to the activation of various signaling pathways. This activation results in the regulation of gene expression, which can lead to the development of specific physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- are similar to those of other androgenic steroids. This compound has been shown to increase muscle mass, bone density, and physical performance. It also has an impact on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in lab experiments is its high potency and selectivity for androgen receptors. This allows for more precise targeting of specific physiological pathways. However, one limitation of this compound is its potential for off-target effects and toxicity.

Future Directions

There are several future directions for the use of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in scientific research. One potential area is the development of more selective androgen receptor modulators for the treatment of androgen-related diseases. Another area of interest is the investigation of the effects of this compound on cognitive function and mood. Additionally, further studies are needed to assess the long-term safety and efficacy of this compound.
In conclusion, 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As with any compound, caution must be taken in its use and further research is needed to fully understand its potential benefits and risks.

Synthesis Methods

The synthesis of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- can be achieved through a multi-step process. The starting material is androst-5-ene-3beta,17beta-diol, which is then converted to androst-5-ene-3,17-dione. This intermediate is then reacted with trimethylsilyl chloride to form 17beta-trimethylsilyloxy-5alpha-androstane-3,17-dione. Finally, reduction of the ketone group with sodium borohydride yields 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-.

Scientific Research Applications

5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- has been used in scientific research for various applications. One of the most common uses is in the development of androgen receptor modulators (ARMs) for the treatment of androgen-related diseases such as prostate cancer and hypogonadism. This compound has also been studied for its potential use in improving bone density, muscle mass, and physical performance.

properties

CAS RN

18880-43-8

Product Name

5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-

Molecular Formula

C22H38O2Si

Molecular Weight

362.6 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H38O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h15,17-20H,6-14H2,1-5H3/t15-,17+,18+,19+,20+,21+,22+/m1/s1

InChI Key

YNHGEJGZDSFBFR-AWZNDACSSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C

synonyms

17β-(Trimethylsiloxy)-5β-androstan-3-one

Origin of Product

United States

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